Erismodegib - 956697-53-3

Erismodegib

Catalog Number: EVT-288152
CAS Number: 956697-53-3
Molecular Formula: C26H26F3N3O3
Molecular Weight: 485.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Erismodegib, also known as NVP-LDE-225 or Sonidegib, is a small molecule inhibitor that acts on the Hedgehog (Hh) signaling pathway. [, ] This pathway plays a crucial role in embryonic development and tissue maintenance. [] While Hh signaling is relatively inactive in adult tissues, its aberrant activation has been linked to various malignancies. [] Erismodegib specifically targets the Smoothened (SMO) receptor within the Hh pathway, hindering the pathway's activation. [, ] This inhibitory action on a pathway implicated in cancer development makes Erismodegib a valuable tool in cancer research.

Synthesis Analysis
  • Displacement and Reduction: Starting with 2-chloro-5-nitropyridine, the chlorine atom is displaced by 2,6-dimethylmorpholine. Subsequently, the nitro group is reduced to yield 3-amino-6-(2’,6'-dimethylmorpholino)pyridine. [, ]
  • Suzuki Coupling: Separately, methyl 3-bromo-2-methylbenzoate undergoes Suzuki coupling with 4-trifluoromethoxy phenylboronic acid to produce methyl-4'-(trifluoromethoxy) biphenyl-3-carboxylate. []
  • Amide Bond Formation: The final step involves coupling the products from the previous steps through amide bond formation. This reaction results in the formation of Erismodegib. []

This synthesis method is advantageous due to its high yield, avoidance of harsh conditions, and suitability for industrial production. []

Molecular Structure Analysis

While a detailed molecular structure analysis is not provided in the given papers, Erismodegib's molecular formula is C25H28F3N5O2. [] The synthesis process suggests a structure containing a pyridine ring substituted with a 2,6-dimethylmorpholine group and an amide linkage to a biphenyl moiety with a trifluoromethoxy substituent.

Mechanism of Action

Erismodegib exerts its effect by antagonizing the Smoothened (SMO) receptor, a key component of the Hedgehog (Hh) signaling pathway. [, , ] In the absence of Hh ligand, SMO remains inactive, and the pathway remains off. [] Upon Hh ligand binding, SMO is activated, leading to the downstream activation of GLI transcription factors, which then regulate gene expression involved in cell proliferation, survival, and differentiation. [] By binding to SMO, Erismodegib prevents its activation, effectively blocking the Hh pathway and inhibiting its downstream effects. [, , ]

Applications
    • Glioblastoma: Inhibits glioblastoma initiating cell (GIC) growth, induces apoptosis, and suppresses epithelial-mesenchymal transition (EMT). [, ]
    • Prostate Cancer: Inhibits prostate cancer stem cell growth, reduces cell viability, induces apoptosis, and suppresses EMT. [, , ]
    • Pancreatic Cancer: Enhances the delivery and efficacy of cytotoxic nanoparticles by promoting neovascularization and increasing tumor permeability. []
    • Mantle Cell Lymphoma: Selectively inhibits cell migration and adhesion to bone marrow. []
    • Small Cell Lung Cancer: Shows potential for treating small cell lung cancer, particularly in cell lines with Myc amplification. []
    • Breast Cancer: Inhibits the growth of estrogen receptor-α (ERα) positive breast cancer cells. []
  • Hedgehog Pathway Investigation: Erismodegib serves as a valuable tool for investigating the role of the Hh pathway in various cellular processes, including stem cell maintenance, differentiation, and tumor development. [, ]

Future Directions
  • Overcoming Resistance: A significant challenge in using Hh inhibitors like Erismodegib is the development of resistance. [] Future research should focus on understanding the mechanisms of resistance and developing strategies to overcome them. This could involve exploring combination therapies with other targeted agents or identifying downstream targets within the Hh pathway.
  • Expanding Clinical Applications: While Erismodegib has shown efficacy in treating basal cell carcinoma and medulloblastoma, its clinical application in other cancers remains limited. [, ] Further research is needed to determine its efficacy as monotherapy or in combination with other treatments for a broader range of cancers.
  • Patient Stratification: Identifying biomarkers that predict response to Erismodegib therapy will be crucial for selecting patients who would benefit most from this treatment. [] Research should focus on identifying these predictive biomarkers to personalize treatment strategies.

Properties

CAS Number

956697-53-3

Product Name

Erismodegib

IUPAC Name

N-[6-[(2S,6R)-2,6-dimethylmorpholin-4-yl]pyridin-3-yl]-2-methyl-3-[4-(trifluoromethoxy)phenyl]benzamide

Molecular Formula

C26H26F3N3O3

Molecular Weight

485.5 g/mol

InChI

InChI=1S/C26H26F3N3O3/c1-16-14-32(15-17(2)34-16)24-12-9-20(13-30-24)31-25(33)23-6-4-5-22(18(23)3)19-7-10-21(11-8-19)35-26(27,28)29/h4-13,16-17H,14-15H2,1-3H3,(H,31,33)/t16-,17+

InChI Key

VZZJRYRQSPEMTK-CALCHBBNSA-N

SMILES

CC1CN(CC(O1)C)C2=NC=C(C=C2)NC(=O)C3=CC=CC(=C3C)C4=CC=C(C=C4)OC(F)(F)F

Solubility

Soluble in DMSO, not in water

Synonyms

(1,1'-Biphenyl)-3-carboxamide, N-(6-((2R,6S)-2,6-dimethyl-4-morpholinyl)-3-pyridinyl)-2- methyl-4'-(trifluoromethoxy)-, rel-
LDE225
N-(6-((2S,6R)-2,6-dimethylmorpholino)pyridin-3-yl)-2-methyl-4'-(trifluoromethoxy)biphenyl-3-carboxamide
NVP-LDE225
Odomzo
sonidegi

Canonical SMILES

CC1CN(CC(O1)C)C2=NC=C(C=C2)NC(=O)C3=CC=CC(=C3C)C4=CC=C(C=C4)OC(F)(F)F

Isomeric SMILES

C[C@@H]1CN(C[C@@H](O1)C)C2=NC=C(C=C2)NC(=O)C3=CC=CC(=C3C)C4=CC=C(C=C4)OC(F)(F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.